molecular formula C13H9NO3S B2465921 Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 1469294-49-2

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate

Cat. No.: B2465921
CAS No.: 1469294-49-2
M. Wt: 259.28
InChI Key: HYCQXNSBAQYRQX-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate (CAS 1469294-49-2) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound, with the molecular formula C13H9NO3S and a molecular weight of 259.28 g/mol, is a versatile building block in organic synthesis. Its primary research value lies in its role as a precursor in the efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives, which are investigated as potential kinase inhibitors . Researchers utilize this scaffold to develop novel bioactive molecules through further functionalization of the core quinoline structure . The synthetic route to this compound from aniline is established as an efficient, high-yielding sequence, making it a reliable and accessible starting material for constructing diverse chemical libraries . It is supplied for laboratory research applications only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQXNSBAQYRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate typically involves a multi-step process starting from aniline. The key steps include nucleophilic aromatic substitution and cyclization reactions. One efficient method involves the following steps :

    Starting Material: Aniline is used as the starting material.

    Nucleophilic Aromatic Substitution: Aniline undergoes nucleophilic aromatic substitution to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thienoquinoline core.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylate group undergoes reactions typical of carboxylic acid derivatives:

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationTMS-diazomethane, MeOHMethyl ester (24)90
Amide Coupling(COCl)₂, then R-NH₂Substituted amides (25a–25w)60–85

For example:

  • Reaction with 5-methylpyridin-2-amine yields 10 (IC₅₀ = 7.02 μM against CDK5/p25) .

  • Use of 2-aminopyridine produces a major byproduct (25w ) due to competing reactivity .

Regioselective Methylation

Methylation studies on analogous thienoquinolines reveal insights into regioselectivity :

SubstrateBaseSolventTemp (°C)Major Product (% Yield)Minor Product (% Yield)Source
4-Hydroxy-2-(methylthio)quinoline-3-carboxylateNaH/K₂CO₃DMF50–80O-Methylated (80–99%)N-Methylated (1–20%)
Same substrateEt₃NDMF50No reaction

Key findings:

  • Strong bases (NaH, K₂CO₃) promote O-methylation via SN2 mechanisms .

  • Prolonged heating favors exclusive O-methylation, while shorter durations yield mixed products .

Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic conditions:

  • Reagents : HCl (conc.), H₂O/THF .

  • Product : 4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid (14 ) .

  • Application : Intermediate for convergent analog synthesis .

Biological Activity via Structural Modifications

Derivatives exhibit kinase inhibitory activity, exemplified by:

CompoundCDK5/p25 IC₅₀ (μM)CDK2/E IC₅₀ (μM)NotesSource
10 7.0225.8Potent CDK5 inhibitor
14 52.1Moderate activity

Structure-activity relationship (SAR) studies highlight the importance of:

  • C-2 carboxylate/amide groups for binding affinity .

  • Thiophene-quinoline fusion for kinase selectivity .

Mechanistic Insights

Quantum chemical calculations on analogous systems reveal:

  • Anion formation at the 4-hydroxy group directs methylation regioselectivity .

  • Solvent polarity (DMF > THF) accelerates SN2 reactions due to stabilized transition states .

Scientific Research Applications

Scientific Research Applications

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

The compound is being explored as a potential kinase inhibitor , targeting serine-threonine and tyrosine kinases. Kinases play critical roles in cell signaling pathways that regulate various cellular functions, including proliferation and survival.

Anticancer Research

Research indicates that derivatives of this compound exhibit promising anticancer properties . Studies have shown that it can inhibit specific kinases involved in cancer progression, making it a candidate for cancer therapeutics.

Antimalarial Agents

Some analogs of this compound have demonstrated effectiveness as antimalarial agents , showcasing its potential in treating malaria.

Enzyme Inhibitors

The compound has been studied for its ability to enhance in-vitro alpha-amylase activity , indicating its potential role as an enzyme inhibitor in metabolic processes.

Research has highlighted several biological activities associated with this compound:

Anticancer Potential

Cytotoxicity studies against human lung-derived fibroblasts (MRC-5) revealed a GI50 value of approximately 84.7 μM , indicating moderate cytotoxicity but suggesting a therapeutic window for further development.

Antibacterial Studies

Quinoline derivatives with methyl substitutions have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the compound's potential in antimicrobial applications.

Summary Table of Biological Activities

Activity TypeObservations
Kinase InhibitionEffective against various kinases
Anticancer ActivityPromising results in inhibiting cancer progression
Antimalarial EfficacyEffective against malaria parasites
Enzyme InhibitionEnhances alpha-amylase activity

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate involves inhibition of specific kinases. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound is similar but lacks the methyl ester group.

    Thieno[3,2-c]quinolin-4(5H)-ones: These compounds share the thienoquinoline core but have different substituents.

Uniqueness

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl ester group enhances its solubility and bioavailability compared to its acid counterpart .

Biological Activity

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate (CAS Number: 1469294-49-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₃H₉NO₃S
  • Molecular Weight : 259.28 g/mol

The compound's structure features a thienoquinoline framework, which is known for various biological activities including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound has been reported using a series of efficient chemical reactions. A notable method involves a tandem nucleophilic aromatic substitution/cyclization reaction starting from aniline, yielding high purity without the need for extensive purification processes .

Anticancer Potential

The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression. The ability of thienoquinoline derivatives to inhibit kinases suggests that this compound may possess anticancer properties .

Cytotoxicity Studies

In cytotoxicity assays against human lung-derived fibroblasts (MRC-5), preliminary findings indicate that while the compound shows some level of cytotoxicity (GI50 = 84.7 μM), it remains less toxic compared to other compounds in its class . This suggests a potential therapeutic window for further development.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Studies : One study demonstrated that quinoline derivatives with methyl groups exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Kinase Inhibition : Research has highlighted the efficacy of thienoquinoline derivatives as potential kinase inhibitors, which could lead to novel treatments for conditions modulated by these enzymes .
  • Cytotoxicity Assessment : Investigations into cytotoxic effects have shown variable results across different cell lines, indicating the need for further exploration into selective targeting of cancer cells while minimizing effects on normal cells .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Antibacterial Enhanced activity against Gram-positive bacteria
Anticancer Potential kinase inhibition
Cytotoxicity Moderate cytotoxicity in human fibroblasts

Q & A

Q. What are the key synthetic routes for Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate?

The compound is synthesized via a six-step route starting from aniline, employing Friedel–Crafts, Vilsmeier–Haack, and cyclization reactions. A critical step involves tandem nucleophilic aromatic substitution/cyclization, enabling efficient construction of the thienoquinoline core without chromatographic purification . The methyl ester derivative (compound 24 ) is prepared by activating the carboxylic acid intermediate (compound 14 ) with coupling reagents like HBTU and Hünig’s base in DMF, followed by esterification .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and ring systems. High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC (e.g., >99% purity for compound 25i ) ensures purity . For example, the methyl ester derivative (compound 24 ) shows distinct NMR signals at δ 3.90 ppm (methoxy group) and δ 11.91 ppm (NH proton) .

Q. How can researchers optimize reaction yields during derivatization?

Low yields in derivative synthesis (e.g., 23% for compound 25w ) may arise from steric hindrance or poor nucleophile reactivity. Strategies include:

  • Using excess amines in coupling reactions (e.g., 1.5 equiv. of 5-methylpyridin-2-amine in compound 10 synthesis) .
  • Employing pre-activated intermediates (e.g., tert-butyl carbamate in compound 25i ) to improve solubility and reactivity .

Advanced Research Questions

Q. How do structural modifications at the 2-carboxylate position influence kinase inhibitory activity?

Derivatization of the 2-carboxylate group with amines (e.g., pyridinyl or alkylamino substituents) enhances selectivity for CDK5/p25 inhibition. For instance:

  • Compound 25i (N-(2-aminoethyl)-substituted) showed 96% yield and >99% purity, with non-competitive ATP binding confirmed via kinetic assays .
  • Bulky aromatic substituents (e.g., compound 25s , 2-carboxamidobenzoic acid) improve binding affinity by occupying hydrophobic pockets in the kinase active site .

Q. What methodologies resolve contradictions in biological activity data across derivatives?

Discrepancies in activity (e.g., varying IC₅₀ values) require:

  • Dose-response assays to validate potency thresholds.
  • Molecular docking studies to correlate substituent effects with binding mode changes. For example, pyridinyl derivatives (e.g., 25v ) exhibit divergent activities due to positional isomerism affecting hydrogen-bond interactions .

Q. How can researchers leverage this compound’s scaffold for multitarget drug discovery?

The thienoquinoline core exhibits modularity for dual-target inhibitors:

  • Antiproliferative activity : Derivatives like 6,8-diarylthieno[3,2-c]quinolines inhibit protein kinases (e.g., EGFR) and show cytotoxicity against HeLa and A549 cells .
  • Anti-inflammatory potential : Functionalization with sulfonamide or methoxy groups (e.g., compound 25k ) modulates COX-2 inhibition while retaining kinase selectivity .

Methodological Considerations

Q. What purification strategies are optimal for polar derivatives?

  • Precipitation : Acidic workup (e.g., 10% HCl for compound 25s ) removes unreacted starting materials .
  • Solid-phase extraction : Strata™ X-C columns efficiently isolate charged intermediates (e.g., compound 10 ) .

Q. How should researchers validate non-competitive kinase inhibition mechanisms?

  • ATP competition assays : Monitor enzymatic activity at varying ATP concentrations. Compound 25i ’s activity remains unchanged with ATP levels, confirming non-competitive binding .
  • Surface plasmon resonance (SPR) : Directly measure binding kinetics to CDK5/p25 .

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